CRBN Binding Affinity – Quantitative Comparison Against Thalidomide and Lenalidomide
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid demonstrates a CRBN binding affinity (IC₅₀ = 550 nM in a NanoBRET engagement assay) [1] that is approximately 65-fold weaker than that of thalidomide (IC₅₀ ≈ 8.5 nM) [2] but approximately 2.7-fold stronger than lenalidomide (IC₅₀ = 1500 nM) [3]. This intermediate affinity positions the compound as a tunable CRBN recruiter, suitable for PROTAC designs where high-potency E3 ligase engagement may be undesirable due to potential cytotoxicity or hook effect concerns.
| Evidence Dimension | CRBN binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | 550 nM (NanoBRET CRBN engagement assay) |
| Comparator Or Baseline | Thalidomide: 8.5 nM; Lenalidomide: 1500 nM |
| Quantified Difference | Target vs. Thalidomide: 65-fold lower affinity; Target vs. Lenalidomide: 2.7-fold higher affinity |
| Conditions | Inhibition of N-terminal fused NanoLuc CRBN in HEK293T cells by NanoBRET assay |
Why This Matters
Procurement of a CRBN ligand with moderate, tunable affinity enables researchers to fine-tune PROTAC-induced degradation while mitigating off-target E3 ligase engagement and associated cellular toxicity.
- [1] BindingDB. (2024). BDBM50614095 (CHEMBL304572). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614095&tag=rep&fil=entry&entryid=50018947,50020602,50020517&submit=summary. View Source
- [2] Anjie Chem. (n.d.). (±)-Thalidomide-d4. Retrieved from https://www.anjiechem.com/thalidomide-d4.html. View Source
- [3] Guide to IMMUNOPHARMACOLOGY. (n.d.). lenalidomide: CRBN binding. Retrieved from https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=7347. View Source
